N4-Benzoyl Chemical Protection Enables Orthogonal Reactivity for Oligonucleotide Synthesis
The N4-benzoyl group on 2'-Deoxy-2'-fluoro-N4-benzoyl-5-methylcytidine provides quantitative protection of the exocyclic amine, preventing unwanted branching or depurination during the acidic detritylation steps of solid-phase DNA/RNA synthesis. The unprotected comparator, 2'-Deoxy-2'-fluoro-5-methylcytidine, is not chemically compatible with standard phosphoramidite coupling cycles due to side reactions at the nucleobase amine .
| Evidence Dimension | N4 Functional Group Status |
|---|---|
| Target Compound Data | Benzoyl protected (blocked) |
| Comparator Or Baseline | 2'-Deoxy-2'-fluoro-5-methylcytidine (CAS: 182495-80-3) (unprotected/available) |
| Quantified Difference | Qualitative orthogonal protection vs. no protection |
| Conditions | Solid-phase oligonucleotide synthesis (e.g., phosphoramidite coupling chemistry) |
Why This Matters
This matters for procurement because purchasing the N4-benzoyl derivative is essential for synthesizing site-specifically modified oligonucleotide sequences containing 2'-fluoro-5-methylcytidine; the unprotected analog is functionally inert in this context.
